molecular formula C15H24N2O5S B6997482 N-[4-(aminomethyl)oxan-4-yl]-2-methoxy-5-(methoxymethyl)benzenesulfonamide

N-[4-(aminomethyl)oxan-4-yl]-2-methoxy-5-(methoxymethyl)benzenesulfonamide

Cat. No.: B6997482
M. Wt: 344.4 g/mol
InChI Key: CZBKDBLLXBMFFF-UHFFFAOYSA-N
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Description

N-[4-(aminomethyl)oxan-4-yl]-2-methoxy-5-(methoxymethyl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an oxane ring, a benzenesulfonamide group, and methoxy substituents, making it a subject of interest for chemists and biologists alike.

Properties

IUPAC Name

N-[4-(aminomethyl)oxan-4-yl]-2-methoxy-5-(methoxymethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5S/c1-20-10-12-3-4-13(21-2)14(9-12)23(18,19)17-15(11-16)5-7-22-8-6-15/h3-4,9,17H,5-8,10-11,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBKDBLLXBMFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2(CCOCC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminomethyl)oxan-4-yl]-2-methoxy-5-(methoxymethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or epoxides under acidic or basic conditions.

    Introduction of the Aminomethyl Group: This step often involves the reaction of the oxane ring with formaldehyde and ammonia or an amine under reductive amination conditions.

    Attachment of the Benzenesulfonamide Group: This can be achieved by reacting the aminomethyl-substituted oxane with a sulfonyl chloride derivative of the benzene ring, typically in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminomethyl)oxan-4-yl]-2-methoxy-5-(methoxymethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Sodium hydride, alkyl halides, or other nucleophiles under anhydrous conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(aminomethyl)oxan-4-yl]-2-methoxy-5-(methoxymethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[4-(aminomethyl)oxan-4-yl]-2-methoxy-5-(methoxymethyl)benzenesulfonamide exerts its effects depends on its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function.

    Receptors: It may act as an agonist or antagonist at various receptors, modulating signal transduction pathways.

    Pathways: The compound can influence cellular pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(aminomethyl)oxan-4-yl]-1-propan-2-ylimidazole-4-sulfonamide: Similar structure but with an imidazole ring instead of a benzene ring.

    4-amino-N-methylbenzenesulfonamide: Lacks the oxane ring and methoxy groups, making it less complex.

    4-(aminomethyl)benzenesulfonamide: Similar but without the methoxy substituents.

Uniqueness

N-[4-(aminomethyl)oxan-4-yl]-2-methoxy-5-(methoxymethyl)benzenesulfonamide is unique due to its combination of an oxane ring, methoxy groups, and a benzenesulfonamide moiety. This structural complexity provides a versatile platform for various chemical modifications and biological interactions, making it a valuable compound for research and development.

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